molecular formula C8H14ClNO2 B8216999 2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride

2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride

Cat. No.: B8216999
M. Wt: 191.65 g/mol
InChI Key: JPTXDHHVWZMAGK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound, (2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride, is a strained bicyclic amino acid derivative. Its structure features a bicyclo[1.1.1]pentane moiety substituted at the β-position of the propanoic acid backbone, with an amino group at the α-position. The hydrochloride salt enhances solubility and stability. Key data include:

  • Molecular weight: 177.63 g/mol
  • CAS No.: EN300-37139259
  • Stereochemistry: The (2S) configuration indicates a specific enantiomer, critical for biological activity.

Bicyclo[1.1.1]pentane is a highly strained carbocycle, often used as a bioisostere for tert-butyl groups or aromatic rings in drug design due to its compact, three-dimensional geometry and metabolic stability . This compound is cataloged by Enamine Ltd. as a building block for pharmaceutical research .

Properties

IUPAC Name

2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-6(7(10)11)4-8-1-5(2-8)3-8;/h5-6H,1-4,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTXDHHVWZMAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical Flow Reaction with Propellane

The BCP core is commonly synthesized via photochemical [2+2] cycloaddition between [1.1.1]propellane (4 ) and diacetyl (5 ) under 365 nm irradiation in a continuous flow reactor. This method produces diketone 6 at kilogram scales within 6 hours (1 kg/day).

Reaction Conditions :

  • Reactants : [1.1.1]Propellane, diacetyl.

  • Catalyst : Mercury lamp-free, quartz-free system.

  • Yield : ~80% (1 kg scale).

Subsequent haloform reaction of 6 with bromine and sodium hydroxide yields bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ), a key intermediate for further functionalization.

Functionalization to Amino Acid Derivatives

Strecker-Type Amino Acid Synthesis

The Strecker reaction is a classical approach to introduce α-amino groups. For BCP derivatives, diketone 6 is converted to aldehyde 20 via homologation and oxidation, followed by reaction with a chiral amine (e.g., (R)-phenylglycinol) and cyanide.

Example Protocol :

  • Homologation : Modified Arndt-Eistert reaction on 15 to form α-diazomethyl ketone 16 .

  • Wolff Rearrangement : Converts 16 to ester 18 , hydrolyzed to carboxylic acid 19 .

  • Reduction/Oxidation : LiAlH₄ reduction and Dess-Martin oxidation yield aldehyde 20 .

  • Strecker Reaction : 20 + (R)-phenylglycinol + KCN → diastereomers 37/38 (separated chromatographically).

  • Hydrolysis : Boc protection and HCl treatment yield enantiopure 40 .

Yield : 45–60% over 8 steps.

Nickel-Catalyzed Radical Cross-Coupling

Baran et al. developed a streamlined method using nickel catalysis to couple BCP redox-active esters (41 ) with chiral imines (42 ). This one-step process avoids multi-step homologation.

Reaction Conditions :

  • Catalyst : Ni(acac)₂ (10 mol%).

  • Ligand : Chiral bis(oxazoline).

  • Yield : 70–85% (gram scale).

Advantages : Reduced steps (from 8 to 3), improved enantioselectivity (up to 98% ee).

Hydrochloride Salt Formation

The free amine (39 ) is treated with HCl gas in ethanol or aqueous HCl to form the hydrochloride salt. Crystallization from ethanol/ether yields 2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride.

Typical Protocol :

  • Neutralization : Adjust pH to 3–5 with HCl.

  • Extraction : Dichloromethane or ethyl acetate.

  • Crystallization : Ethanol/ether, 90–95% yield.

Recent Advances in Scalable Synthesis

Light-Enabled Radical Iodination

A 2024 Nature study reported a photochemical method to synthesize BCP iodides (3 ) from alkyl iodides and propellane (1 ) in flow reactors. This approach eliminates catalysts and achieves kilogram-scale production.

Reaction Conditions :

  • Light Source : Visible light (450 nm LED).

  • Scale : Up to 1 kg.

  • Yield : 85–92%.

Subsequent Functionalization : BCP iodides undergo cross-coupling (e.g., Suzuki-Miyaura) to introduce amino and carboxylic acid groups.

Comparative Analysis of Methods

MethodStepsYield (%)EnantioselectivityScalability
Strecker Synthesis845–60Moderate (70% ee)Moderate
Nickel Catalysis370–85High (98% ee)High
Photochemical Iodination285–92N/AKilogram

Key Challenges :

  • Stereocontrol : Asymmetric induction in BCP systems requires chiral auxiliaries or catalysts.

  • Functional Group Tolerance : Harsh conditions (e.g., haloform reaction) limit substrate scope .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a bicyclo[1.1.1]pentane core, which imparts rigidity and three-dimensionality to the molecule. This structural uniqueness enhances its interaction with biological targets, making it a valuable candidate for drug development and therapeutic applications.

Medicinal Chemistry

  • Drug Design : The rigid structure of 2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid can improve the pharmacokinetic profiles of drug candidates by enhancing metabolic stability and receptor binding affinity. Its potential as a scaffold for novel therapeutic agents is being actively investigated, particularly in relation to neurotransmitter systems .
  • Neuropharmacology : Research indicates that compounds with a bicyclo[1.1.1]pentane scaffold may act as ligands for glutamate receptors, which play a crucial role in neurotransmission and are implicated in various neurological disorders. Modifications to the bicyclic structure can significantly influence binding affinities, thereby optimizing therapeutic efficacy while minimizing side effects .

Biological Studies

  • Enzyme Interactions : The compound is being studied for its interactions with specific enzymes, which could lead to insights into biochemical pathways and potential therapeutic targets. Its ability to modulate these interactions makes it an important subject of study in biochemistry and molecular biology .

Synthetic Chemistry

  • Building Block for Complex Molecules : 2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid serves as a versatile building block for synthesizing more complex molecules, contributing to advancements in synthetic methodologies and chemical reactions involving nucleophilic substitutions and acylation reactions .

Case Study 1: Neurotransmitter Modulation

A study explored the effects of structural modifications on the binding affinities of 2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid at glutamate receptors. Results indicated that specific modifications enhanced receptor selectivity, suggesting potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of derivatives synthesized from 2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid. The study reported that certain derivatives exhibited significant antiproliferative activity against human cancer cell lines (HCT-116 and MCF-7), with IC50 values ranging from 1.9 to 7.52 μg/mL, indicating promising therapeutic potential in oncology .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryScaffold for drug design and developmentEnhances metabolic stability
NeuropharmacologyModulates glutamate receptorsPotential treatments for neurological disorders
Biological StudiesInteraction with enzymesInsights into biochemical pathways
Synthetic ChemistryBuilding block for complex moleculesVersatile synthetic applications
Anticancer ResearchAntiproliferative activity against cancer cell linesIC50 values of 1.9–7.52 μg/mL

Mechanism of Action

The mechanism of action of 2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane moiety imparts rigidity to the molecule, which can influence its binding affinity and specificity. The amino and carboxyl groups can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related bicyclo[1.1.1]pentane derivatives, emphasizing differences in backbone, substituents, and applications:

Compound Name CAS No. Molecular Weight (g/mol) Key Features Reference
(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride EN300-37139259 177.63 Propanoic acid backbone; bicyclo[1.1.1]pentane at β-position; hydrochloride salt
(R)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride 2227197-63-7 177.63 Acetic acid backbone; bicyclo group at α-position; R-configuration
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride 676371-65-6 Not reported Methyl ester instead of carboxylic acid; amino group on bicyclo ring
3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride Not provided Not reported Fluorine substituent on bicyclo ring; amine instead of amino acid
(S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride Not provided Not reported tert-Butyl substituent on bicyclo ring; acetic acid backbone; S-configuration
1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole 2417226-01-6 Not reported Pyrazole heterocycle attached to bicyclo ring; non-amino acid structure

Key Comparisons

Backbone Variations: The target compound and its acetic acid analogue (CAS 2227197-63-7) differ in chain length (propanoic vs. acetic acid), affecting steric bulk and hydrogen-bonding capacity. Methyl ester derivatives (e.g., 676371-65-6) replace the carboxylic acid with an ester, altering solubility and reactivity. These are often intermediates in peptide synthesis .

tert-Butyl: The tert-butyl-substituted analogue (CAS 2055839-77-3) increases steric bulk, which may improve target binding affinity in drug-receptor interactions .

Biological Relevance: Bicyclo[1.1.1]pentane amino acids are prized as rigid, non-planar bioisosteres. For example, the target compound’s bicyclo group mimics phenyl or tert-butyl groups while reducing metabolic degradation . Heterocyclic derivatives (e.g., 2417226-01-6) expand utility in fragment-based drug discovery, offering diverse interaction profiles .

Biological Activity

2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride (CAS: 2231673-00-8) is a novel bicyclic amino acid that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a bicyclo[1.1.1]pentane structure, which contributes to its distinctive pharmacological properties.

  • Molecular Formula : C₈H₁₄ClNO₂
  • Molecular Weight : 191.66 g/mol
  • Purity : >95%
  • IUPAC Name : 2-amino-3-(bicyclo[1.1.1]pentan-1-yl)propanoic acid

The rigid bicyclic structure enhances the compound's metabolic stability and receptor binding affinity, making it a candidate for further pharmacological exploration .

Biological Activity

Research indicates that 2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride exhibits significant biological activity, particularly as a ligand for glutamate receptors, which are critical in neurotransmission and implicated in various neurological disorders . The unique stereochemistry of this compound may enhance its interaction with biological targets, potentially leading to novel therapeutic applications.

The compound's mechanism of action involves:

  • Binding Affinity : It has been shown to interact with glutamate receptors, influencing synaptic transmission.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which could be beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies and Experimental Data

Several studies have explored the pharmacological properties of 2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid:

StudyFindings
Demonstrated that modifications to the bicyclic structure significantly influence binding affinities toward specific receptors, optimizing therapeutic efficacy while minimizing side effects.
Study 2Highlighted the compound's potential as a bioisostere in drug discovery, showing promising results in receptor binding assays and metabolic stability tests.
Study 3Investigated the synthesis pathways and biological activity, confirming the compound's ability to act as a ligand for glutamate receptors with implications for neurological applications.

Synthesis Methods

The synthesis of 2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid typically involves several methods that ensure high enantioselectivity and yield:

Common Synthetic Approaches:

  • Nucleophilic Substitutions : The amino group can react with various electrophiles.
  • Acylation Reactions : Formation of amides or esters through reaction with carbonyl compounds.
  • Ring-opening Reactions : The bicyclo[1.1.1]pentane moiety can undergo transformations under specific conditions for further functionalization .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride?

  • Methodology :

  • Step 1 : Utilize bicyclo[1.1.1]pentane precursors (e.g., bicyclopentane carboxylic acid derivatives) for coupling with protected amino acids via peptide bond formation or nucleophilic substitution.
  • Step 2 : Deprotect the amino group under acidic conditions (e.g., HCl in dioxane) to yield the hydrochloride salt.
  • Step 3 : Purify via recrystallization or reverse-phase HPLC (C18 column, water/acetonitrile gradient).
    • Key Considerations : Monitor reaction progress using TLC or LC-MS. Optimize solvent polarity to enhance bicyclo[1.1.1]pentane stability during synthesis .

Q. How should researchers handle and store this compound safely?

  • Handling :

  • Use PPE (nitrile gloves, safety goggles, lab coat).
  • Work in a fume hood to avoid inhalation of dust.
    • Storage :
  • Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation.
  • Use amber glass vials to minimize light exposure.
    • Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for bicyclo[1.1.1]pentane-containing amino acids?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction barriers (e.g., B3LYP/6-31G* level).
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures.
  • Feedback Loops : Integrate experimental results (e.g., yields, selectivity) into computational workflows to refine predictions iteratively .
    • Example : ICReDD’s hybrid approach reduced optimization time by 60% for strained ring systems .

Q. What statistical approaches resolve contradictions in experimental data for bicyclo[1.1.1]pentane derivatives?

  • Design of Experiments (DoE) :

  • Apply factorial designs (e.g., 2^k) to isolate variables affecting yield or purity.
  • Use ANOVA to identify significant factors (e.g., temperature vs. catalyst loading).
    • Case Study : A Plackett-Burman design resolved conflicting solubility data by identifying pH as a critical factor in aqueous reactions .

Q. How can reactor design improve scalability for bicyclo[1.1.1]pentane amino acid synthesis?

  • Reactor Selection :

  • Use continuous-flow reactors to enhance heat/mass transfer for exothermic reactions.
  • Implement membrane separation systems to isolate intermediates in real-time.
    • Process Simulation :
  • Model kinetics and thermodynamics using Aspen Plus® to predict bottlenecks (e.g., byproduct formation).
    • Data : Pilot-scale studies achieved 85% yield with <5% impurities using microreactor technology .

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